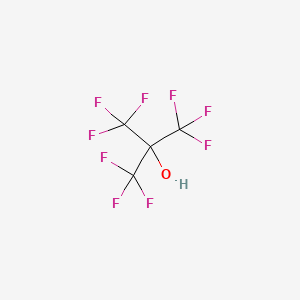
Perfluoro-tert-butanol
概要
説明
Nonafluoro-tert-butyl alcohol is also referred as perfluorotertiarybutanol and ′ artificial blood′ .
科学的研究の応用
Liquid Structure Analysis
Perfluoro tert-butanol (TBF) is used in the study of liquid structure. A 2021 research by Cabaço et al. explored its state of aggregation in room temperature liquid, using vibrational spectroscopy and X-ray diffraction, analyzed by quantum DFT calculations and Molecular Dynamics simulations. The study revealed that TBF mainly consists of monomers and dimers, contrasting with its hydrogenated homologue, TBH, which has larger oligomers (Cabaço et al., 2021).
Application in Medicinal Chemistry
Tressler and Zondlo (2014) synthesized two types of perfluoro-tert-butyl 4-hydroxyproline, which were incorporated in model peptides. These amino acids showed distinct conformational preferences and were detected by 19F NMR, indicating their potential use in probes and medicinal chemistry (Tressler & Zondlo, 2014).
Transition Metal Carbonyl Complexes
A study by Lokshin et al. (1988) explored the hydrogen bond formation of perfluoro-tert-butanol with transition metal carbonyl π complexes. It provided insights into the basicity of the O atom of the CO group in these complexes (Lokshin, Kazaryan, & Ginzburg, 1988).
19F NMR Spectroscopy
This compound is used in 19F NMR spectroscopy due to its nine chemically equivalent fluorines. Tressler and Zondlo (2016) demonstrated its use in the synthesis of Fmoc-perfluoro-tert-butyl tyrosine, detectable in peptides by NMR at low concentrations (Tressler & Zondlo, 2016).
Hydrogen Bonded Hetero Dimers Analysis
Cabaço et al. (2021) also studied the hydrogen bonded hetero dimers formed by TBF with hydrogenated alcohols, using infrared spectroscopy and DFT calculations. This study provides valuable insights into the intermolecular interactions of TBF in the gas phase (Cabaço et al., 2021).
Fluoroalkylation
Wang et al. (2021) reported a method for perfluoro-tert-butylation reactions, utilizing 1,1-dibromo-2,2bis(trifluoromethyl)ethylene (DBBF) and CsF. This method demonstrates the use of this compound in synthesizing structurally diverse perfluoro tert-butylated molecules, highlighting its potential in synthetic chemistry (Wang et al., 2021).
Investigation of Alcohol Networks
A 2022 study by Cabaço et al. assessed the state of aggregation of tert-butanol and perfluoro tert-butanol mixtures, using Raman and infrared spectroscopy and X-ray diffraction. The study found that TBF is a structure breaker of hydrogen-bonded alcohol networks (Cabaço et al., 2022).
Protein-Protein Interaction Probes
Tressler and Zondlo (2017) utilized perfluoro-tert-butyl homoserine in peptides to study protein-protein interactions via 19F NMR spectroscopy. This demonstrated the potential of this compound derivatives in probing biological processes (Tressler & Zondlo, 2017).
作用機序
Target of Action
Perfluoro-tert-butanol primarily targets the fluorine-19 magnetic resonance imaging (19F MRI) technology . This technology provides quantitative “hot-spot” images without ionizing radiation, tissue depth limit, and background interference .
Mode of Action
This compound interacts with its targets by enhancing the performance of 19F MRI agents . It contains nine equivalent 19F and a modifiable hydroxyl group, which has outperformed most perfluorocarbons as a valuable building block for high-performance 19F MRI agents .
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the generation of images in 19F MRI technology . The compound’s unique physicochemical properties lead to high local 19F concentrations, which are necessary for generating images .
Pharmacokinetics
It is noted that many fluorinated compounds usually lead to low 19f signal intensity, tedious formulation, severe organ retention, etc .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhancing the sensitivity and physicochemical and biological properties of 19F MRI agents . This leads to the generation of high-quality images in 19F MRI technology .
Action Environment
The action environment of this compound is primarily within the context of 19F MRI technology It is worth noting that the peculiar physicochemical properties of many fluorinated compounds can influence their action .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Perfluoro-tert-butanol plays a crucial role in biochemical reactions due to its distinctive physicochemical properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through its hydroxyl group. This interaction often involves hydrogen bonding and hydrophobic interactions, which can influence the activity and stability of the biomolecules. For instance, this compound has been shown to interact with fluorinated enzymes, enhancing their stability and activity in certain biochemical reactions .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, it has been observed to affect cell signaling pathways, potentially impacting cell growth, differentiation, and apoptosis .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, either inhibiting or activating their activity. This binding often involves hydrogen bonding and hydrophobic interactions, which can lead to conformational changes in the enzyme structure. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can undergo degradation under certain conditions, leading to changes in its biochemical activity. Long-term studies have shown that this compound can have sustained effects on cellular function, with some effects becoming more pronounced over time. These temporal effects are important to consider when designing experiments and interpreting results .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical reactions and cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic pathways. These dosage-dependent effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with specific enzymes and cofactors. It can influence metabolic flux and alter the levels of certain metabolites. For example, this compound has been shown to interact with enzymes involved in fatty acid metabolism, leading to changes in the levels of fatty acid intermediates and end products. These interactions can have significant implications for cellular metabolism and overall biochemical homeostasis .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its biochemical activity. For instance, this compound can bind to transport proteins in the cell membrane, facilitating its uptake and distribution within the cell .
Subcellular Localization
The subcellular localization of this compound is an important factor in its biochemical activity. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its interactions with biomolecules and its overall biochemical effects. For example, this compound can be localized to the mitochondria, where it can interact with mitochondrial enzymes and influence cellular energy metabolism .
特性
IUPAC Name |
1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HF9O/c5-2(6,7)1(14,3(8,9)10)4(11,12)13/h14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZNOAVNRSFURIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HF9O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5073292 | |
| Record name | Nonafluoro-tert-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378-02-1 | |
| Record name | Perfluoro-tert-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2378-02-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Nonafluoro-tert-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002378021 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nonafluoro-tert-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5073292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluoro-tert-butyl alcohol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.417 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: While Perfluoro-tert-butanol itself might not have a specific biological target in the way pharmaceuticals do, its interactions heavily rely on hydrogen bonding. [, , , , ] For instance, it acts as a strong hydrogen bond donor, disrupting hydrogen-bonded networks in systems like hydrogenated alcohols, effectively acting as a “structure breaker.” [] This ability to disrupt and modulate hydrogen bonding influences its solvation properties and interactions with various molecules.
A:
Molecular Formula: C4H1F9O * Molecular Weight: 224.04 g/mol* Spectroscopic Data: * 1H NMR: The single proton on the hydroxyl group typically appears as a broad singlet due to hydrogen bonding. The chemical shift is highly dependent on the solvent and concentration. * 19F NMR: The nine equivalent fluorine atoms give rise to a strong singlet, making it a highly sensitive probe for NMR studies. [, ] * IR Spectroscopy:* A broad band characteristic of the O-H stretching vibration is observed. Its position and shape are sensitive to hydrogen bonding interactions. [, ]
A: this compound can act as a solvent and co-solvent in various organic reactions, influencing reaction rates and selectivities. [, ] For example, it is reported to promote endo-selective epoxide-opening cyclization reactions in combination with 1-ethyl-3-methylimidazolium tetrafluoroborate ([EMIM]BF4). [] Its ability to modulate hydrogen bonding plays a key role in these reactions.
A: this compound has been used in molecular dynamics (MD) simulations to study its interactions with other molecules, especially in the context of hydrogen bonding. [, ] DFT (Density Functional Theory) calculations have been employed to analyze its vibrational spectra and understand its interactions at the molecular level. []
A: While this compound itself is not typically considered in a traditional pharmaceutical SAR context, modifications to its structure would significantly impact its hydrogen bonding ability. For example, changing the fluorine atoms to less electronegative substituents would decrease its hydrogen bond donating capacity. []
A: this compound, like many fluorinated compounds, requires careful handling and disposal. It’s crucial to consult the relevant safety data sheets and follow recommended safety protocols. []
ANone: As this compound is not a pharmaceutical agent, research focusing on its PK/PD or ADME properties is limited.
ANone: this compound is not a pharmaceutical and doesn't have traditional in vitro or in vivo efficacy endpoints.
ANone: The concept of resistance is not applicable to this compound as it is not a drug or a compound targeting specific biological pathways.
ANone: As with any chemical, handling this compound requires caution. Consult the safety data sheet for specific information regarding its toxicity and potential hazards.
ANone: Drug delivery and targeting strategies are not typically associated with this compound as it is not a pharmaceutical compound.
ANone: Biomarkers and diagnostics are not typically associated with this compound as it is not a pharmaceutical compound.
A: Common analytical techniques include: * NMR Spectroscopy (1H and 19F): Provides structural information and can be used for quantitative analysis due to the strong 19F signal. [, , , ] * Infrared Spectroscopy (IR): Offers information about the presence and strength of hydrogen bonding interactions. [, , ] * X-ray Diffraction: Can be used to study the structure of this compound in the solid state and in mixtures. []
A: As a fluorinated compound, this compound requires careful consideration regarding its environmental impact. Research into its degradation pathways and potential environmental effects is essential for responsible use and disposal. []
A: this compound exhibits solubility in various solvents, and its dissolution behavior is influenced by factors such as temperature and the nature of the solvent. []
ANone: As with any analytical method, validation is crucial. Specific validation parameters (accuracy, precision, specificity) depend on the chosen analytical technique and the intended application.
ANone: Quality control and assurance are paramount for any chemical. Manufacturers and suppliers typically provide information on purity and quality standards.
ANone: Several fluorinated alcohols and other solvents might offer comparable properties to this compound depending on the specific application. The choice of an alternative would depend on factors like cost, performance, and environmental impact.
ANone: Responsible disposal of this compound is crucial. It’s essential to consult local regulations and consider specialized waste disposal services for fluorinated compounds.
A: Standard laboratory equipment and techniques used in organic chemistry and analytical chemistry are suitable for working with this compound. Access to spectroscopic techniques like NMR and IR is beneficial. []
A: The development and application of this compound have been driven by research in areas like fluorine chemistry, solvent effects, and hydrogen bonding. Its unique properties have made it a valuable tool in various chemical and material science disciplines. []
A: this compound’s applications span disciplines like chemistry, material science, and chemical biology. Its use as a tool for studying hydrogen bonding, for instance, has implications in understanding biological systems and designing new materials. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


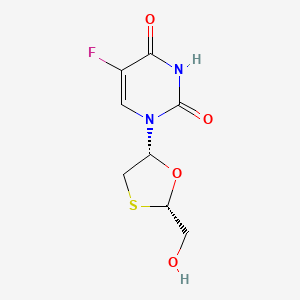
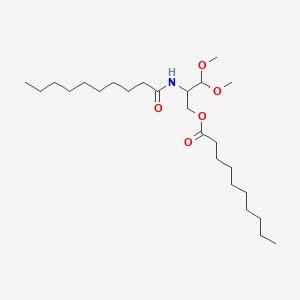
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-4,7-dibenzyl-3-butyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216569.png)
![1-(2-Chloro-6-fluoro-phenyl)-1,3-dihydrooxazolo[3,4-a]benzimidazole](/img/structure/B1216571.png)
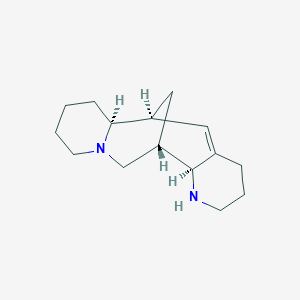
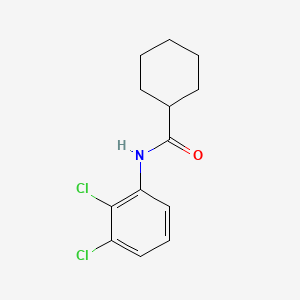

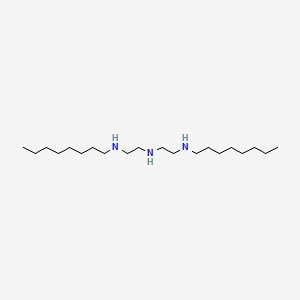
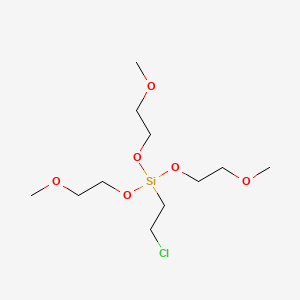
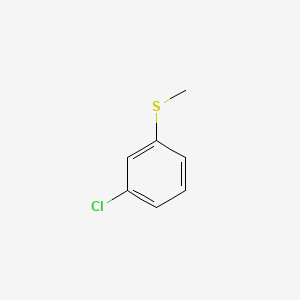

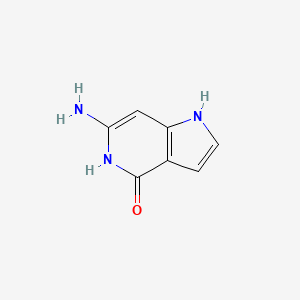
![2H-Pyrano[3,2-g]quinolin-2-one, 6,7,8,9-tetrahydro-9-methyl-4-(trifluoromethyl)-](/img/structure/B1216587.png)

